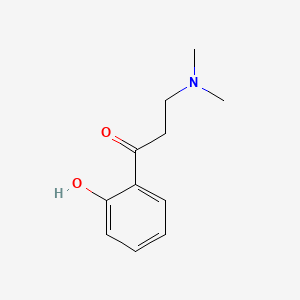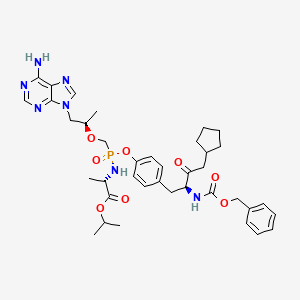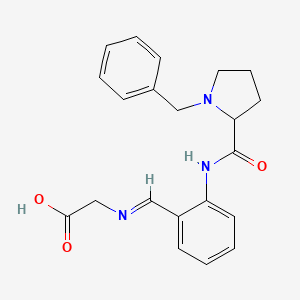
(S)-(O-(N-Benzylprolyl)amino)(phenyl)methyleneiminoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ni-(S)-BPB-GLy is a nickel-based compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ni-(S)-BPB-GLy typically involves complexation and precipitation methods. One common approach is the complexation-impregnation method, where glycine is used as a complexing agent. This method involves the formation of a nickel-glycine complex, which is then impregnated onto a suitable support material . Another method is the precipitation-impregnation technique, which also utilizes glycine to control the particle size and distribution of nickel on the support .
Industrial Production Methods
Industrial production of Ni-(S)-BPB-GLy often involves high-temperature calcination processes to ensure the formation of the desired nickel phases. The use of glycine as a complexing agent is crucial in controlling the particle size and distribution, which directly impacts the catalytic performance of the compound .
化学反応の分析
Types of Reactions
Ni-(S)-BPB-GLy undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, nickel in the compound can be oxidized to form nickel(III) species under alkaline conditions . It also reacts with halogens to form corresponding dihalides .
Common Reagents and Conditions
Common reagents used in reactions involving Ni-(S)-BPB-GLy include sulfuric acid, nitric acid, and halogens like chlorine and bromine. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving Ni-(S)-BPB-GLy include nickel oxides, nickel halides, and various nickel complexes. These products are often used in further chemical processes or as catalysts in industrial applications .
科学的研究の応用
Ni-(S)-BPB-GLy has a wide range of applications in scientific research:
作用機序
The mechanism of action of Ni-(S)-BPB-GLy involves its interaction with molecular targets through various pathways. The compound can generate reactive oxygen species, which play a crucial role in its catalytic and biological activities . Additionally, it can interact with cellular components, leading to changes in cellular functions and processes .
類似化合物との比較
Similar Compounds
Compounds similar to Ni-(S)-BPB-GLy include nickel sulfide, nickel arsenide, and other nickel-based catalysts . These compounds share some chemical properties with Ni-(S)-BPB-GLy but differ in their specific applications and reactivity.
Uniqueness
What sets Ni-(S)-BPB-GLy apart from other similar compounds is its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a compound of significant interest .
特性
分子式 |
C21H23N3O3 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
2-[[2-[(1-benzylpyrrolidine-2-carbonyl)amino]phenyl]methylideneamino]acetic acid |
InChI |
InChI=1S/C21H23N3O3/c25-20(26)14-22-13-17-9-4-5-10-18(17)23-21(27)19-11-6-12-24(19)15-16-7-2-1-3-8-16/h1-5,7-10,13,19H,6,11-12,14-15H2,(H,23,27)(H,25,26) |
InChIキー |
JXHNEINEXHQUFF-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C=NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B14753695.png)
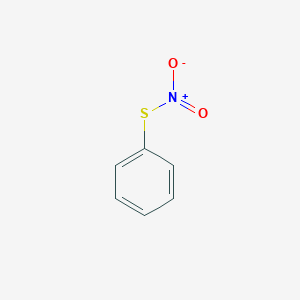
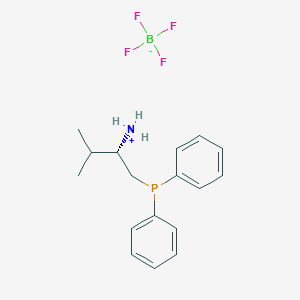
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-](/img/structure/B14753702.png)
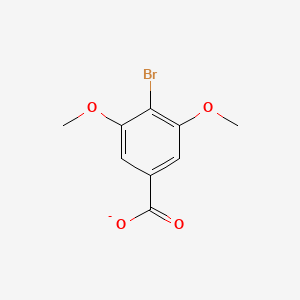
![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
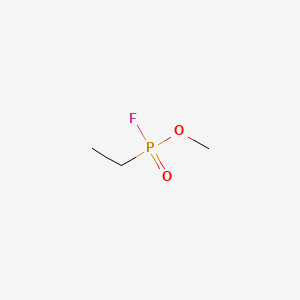
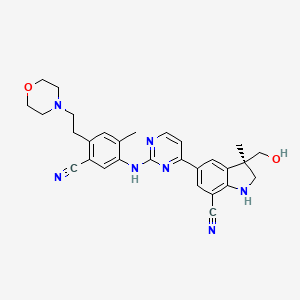
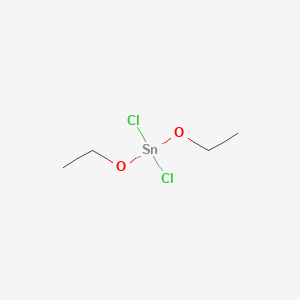
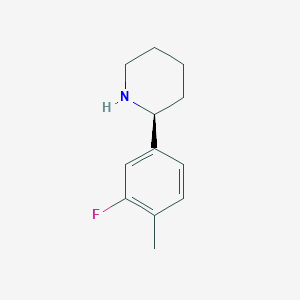
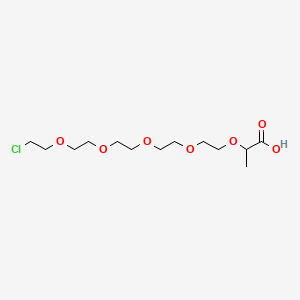
![1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14753761.png)
